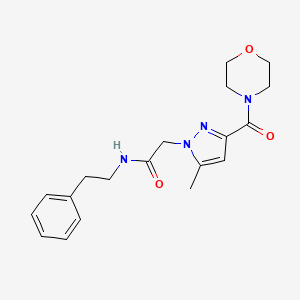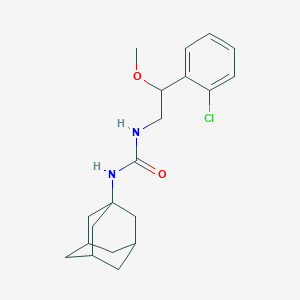
N-(5-Amino-2-methylphenyl)-2,2-dimethylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine” is an intermediate for the preparation of imatinib, an anti-cancer agent . It’s also used in proteomics research .
Synthesis Analysis
This compound can be synthesized by the reaction of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine with various ketones . An improved process for the preparation of highly pure imatinib base and the intermediates in the synthesis of imatinib base has been described .Molecular Structure Analysis
The molecular formula of this compound is C16H15N5 . The dihedral angles of the pyrimidine ring with the benzene and pyridyl rings are 22.3 (1) and 53.2 (9)°, respectively .Chemical Reactions Analysis
A series of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives were synthesized by the reaction of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine with various ketones .Physical And Chemical Properties Analysis
The compound has a molecular weight of 277.32 . It has a density of 1.3±0.1 g/cm3, a boiling point of 537.3±60.0 °C at 760 mmHg, and a flash point of 278.8±32.9 °C .Wissenschaftliche Forschungsanwendungen
Synthesis and Ligand Applications
N-(5-Amino-2-methylphenyl)-2,2-dimethylpropanamide has been explored in the synthesis of various compounds. For instance, N-(2-formyl-1-methylimidazol-4-yl)-2,2-dimethylpropanamide, a related compound, is used as a reagent for preparing imidazole-amine ligands with variable second-coordination spheres. This compound demonstrates versatility in synthesizing a range of ligands functionalized with amino acids, Schiff bases, and amides (Cheruzel et al., 2011).
Antagonists Development in Pharmacology
Another application of this compound is in the development of antagonists in pharmacological research. For example, derivatives of this compound have been studied for their potential as antagonists to the neuropeptide Y Y5 receptor. These compounds displayed competitive antagonism in radioligand binding assays and are considered for their therapeutic potential in treating obesity (Mullins et al., 2008).
Crystal Structure Analysis
The compound's derivatives have also been analyzed for their crystal structures. For instance, the synthesis and crystal structure of 3-chloro-N-(2-chloro-5-(1,3-dioxo-4,5,6,7-tetrahydro-1H-isoindol-2(3H)-yl)-4-fluorophenyl)-2,2-dimethylpropanamide, synthesized from a derivative of this compound, were determined using X-ray single crystal diffraction (Huang Ming-zhi et al., 2005).
Wirkmechanismus
Target of Action
Similar compounds have been found to exhibit antimicrobial and antioxidant activities , suggesting potential targets could be microbial cells or free radicals.
Mode of Action
Based on its antimicrobial and antioxidant activities , it can be hypothesized that the compound may interact with microbial cells inhibiting their growth, or it may neutralize free radicals, thereby preventing oxidative damage.
Result of Action
Its antimicrobial and antioxidant activities suggest that it may inhibit microbial growth and neutralize free radicals, respectively .
Safety and Hazards
Eigenschaften
IUPAC Name |
N-(5-amino-2-methylphenyl)-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-8-5-6-9(13)7-10(8)14-11(15)12(2,3)4/h5-7H,13H2,1-4H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFTBLXHKJRTFKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)NC(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-methylsulfanylbenzamide](/img/structure/B2464525.png)

![N-[(1R,2R)-2-(Fluoromethyl)cyclopropyl]benzamide](/img/structure/B2464528.png)

![N-(3,4-dichlorophenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2464530.png)




![(S)-2-(((S)-7-acetamido-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl)amino)-4-(methylthio)butanoic acid](/img/structure/B2464540.png)
